molecular formula C8H9BrN2O2 B1314831 4-Bromo-N,N-dimethyl-2-nitroaniline CAS No. 829-02-7

4-Bromo-N,N-dimethyl-2-nitroaniline

Cat. No.: B1314831
CAS No.: 829-02-7
M. Wt: 245.07 g/mol
InChI Key: GAHIRXNSTICIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C₈H₉BrN₂O₂. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a bromine atom and a nitro group. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-dimethyl-2-nitroaniline can be synthesized through a multi-step process involving nitration, bromination, and methylation reactions. One common method involves the nitration of N,N-dimethylaniline to introduce the nitro group, followed by bromination to add the bromine atom to the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents and conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.

Major Products Formed

    Reduction: The major product formed is 4-amino-N,N-dimethyl-2-nitroaniline.

    Substitution: Depending on the nucleophile used, products such as 4-methoxy-N,N-dimethyl-2-nitroaniline or 4-cyano-N,N-dimethyl-2-nitroaniline can be obtained.

Scientific Research Applications

4-Bromo-N,N-dimethyl-2-nitroaniline is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethyl-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and dimethylamino group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N,N-dimethylaniline: Lacks the nitro group, making it less reactive in redox reactions.

    2-Bromo-N,N-dimethyl-4-nitroaniline: The position of the bromine and nitro groups is reversed, affecting its chemical reactivity and applications.

Uniqueness

4-Bromo-N,N-dimethyl-2-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

4-bromo-N,N-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHIRXNSTICIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474804
Record name 4-Bromo-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-02-7
Record name 4-Bromo-N,N-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.